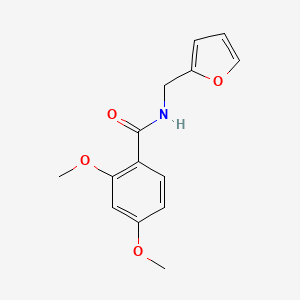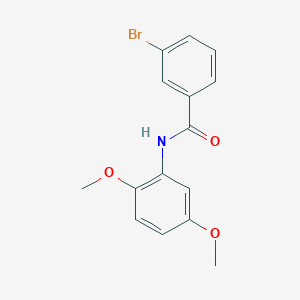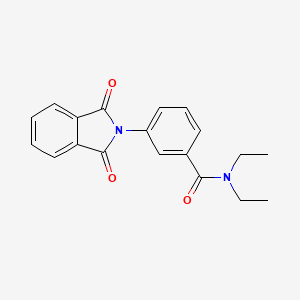
N-(furan-2-ylmethyl)-2,4-dimethoxybenzamide
Overview
Description
N-(furan-2-ylmethyl)-2,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It features a furan ring attached to a benzamide structure, which is further substituted with two methoxy groups at the 2 and 4 positions
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which share a similar structure, have diverse anticancer activities . The substitution pattern around the nucleus and the linker group at N-1, C-2, C-5, and C-6 positions contribute to their anticancer activity .
Mode of Action
Benzimidazoles, which are structurally similar, are known to exhibit various mechanisms of action as anticancer agents . They interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Benzimidazoles, which share a similar structure, are known to affect various biochemical pathways, leading to their anticancer effects .
Result of Action
Benzimidazoles, which share a similar structure, are known to have various anticancer effects .
Biochemical Analysis
Biochemical Properties
N-(2-furylmethyl)-2,4-dimethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiamine diphosphate (ThDP)-dependent enzymes, such as pyruvate decarboxylase from Sulfobacillus sp. hq2 (SsPDC), which is involved in the biosynthesis of 2-furylhydroxymethylketone
Cellular Effects
N-(2-furylmethyl)-2,4-dimethoxybenzamide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels, thereby impacting cellular metabolism . Additionally, its effects on cell signaling pathways and gene expression can influence cell function and behavior.
Molecular Mechanism
The molecular mechanism of N-(2-furylmethyl)-2,4-dimethoxybenzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been studied using density functional theory (DFT) and molecular docking techniques, which have revealed its interactions with DNA and proteins . These interactions are essential for understanding how the compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-furylmethyl)-2,4-dimethoxybenzamide can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, the compound’s stability and degradation rates can influence its effectiveness in biochemical assays and experiments
Dosage Effects in Animal Models
The effects of N-(2-furylmethyl)-2,4-dimethoxybenzamide vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where its impact on cellular function and metabolism changes at specific dosage levels . Additionally, high doses of the compound can lead to toxic or adverse effects, which are important considerations for its use in research and potential therapeutic applications.
Metabolic Pathways
N-(2-furylmethyl)-2,4-dimethoxybenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors. For example, the compound’s interaction with ThDP-dependent enzymes plays a crucial role in its metabolic pathways . These interactions can affect metabolic flux and metabolite levels, which are important for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of N-(2-furylmethyl)-2,4-dimethoxybenzamide within cells and tissues involve specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments
Subcellular Localization
N-(2-furylmethyl)-2,4-dimethoxybenzamide’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with furan-2-ylmethanamine. The reaction is facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine). The reaction is carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan-containing benzamide with potential anticancer properties.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A Schiff base derivative with notable biological activities.
Uniqueness
N-(furan-2-ylmethyl)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and biological activity. The presence of two methoxy groups at the 2 and 4 positions can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-10-5-6-12(13(8-10)18-2)14(16)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGFVVYRWNWEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate](/img/structure/B3877680.png)
![6-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3877681.png)
![N-[(Z)-3-[(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3877689.png)
![[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B3877694.png)
![2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B3877702.png)
![(E)-1-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B3877719.png)
![N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-[(2Z)-2-(1-pyridin-2-ylethylidene)hydrazinyl]prop-1-en-2-yl]benzamide](/img/structure/B3877728.png)
![4-[2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3877731.png)

![[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea](/img/structure/B3877736.png)


![5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B3877774.png)
![4-hydroxy-N'-[(2-nitrophenyl)carbonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B3877775.png)
